4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
CAS No.: 1217115-84-8
Cat. No.: VC6938164
Molecular Formula: C23H28ClN3O2S
Molecular Weight: 446.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217115-84-8 |
|---|---|
| Molecular Formula | C23H28ClN3O2S |
| Molecular Weight | 446.01 |
| IUPAC Name | 4-acetyl-N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C23H27N3O2S.ClH/c1-5-25(6-2)13-14-26(22(28)19-10-8-18(9-11-19)17(4)27)23-24-20-12-7-16(3)15-21(20)29-23;/h7-12,15H,5-6,13-14H2,1-4H3;1H |
| Standard InChI Key | PSWAQFCXIIOHGY-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)C.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Composition
The compound’s molecular formula, C₂₃H₂₈ClN₃O₂S, reflects its complex architecture, which integrates a benzamide core, a 6-methylbenzothiazole moiety, and a diethylaminoethyl side chain (Table 1). The hydrochloride salt form enhances its solubility in polar solvents, though exact solubility data remain unspecified .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1217115-84-8 |
| Molecular Weight | 446.01 g/mol |
| IUPAC Name | 4-acetyl-N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide; hydrochloride |
| SMILES | CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)C.Cl |
| InChIKey | PSWAQFCXIIOHGY-UHFFFAOYSA-N |
Structural Analysis
The molecule’s design combines three critical pharmacophoric elements:
-
Benzamide Backbone: Serves as a scaffold for hydrogen bonding and π-π interactions with biological targets.
-
6-Methylbenzothiazole: Enhances lipophilicity and may contribute to intercalation with DNA or enzyme binding.
-
Diethylaminoethyl Side Chain: Introduces cationic character at physiological pH, potentially improving membrane permeability .
The acetyl group at the para position of the benzamide ring modulates electronic properties, influencing reactivity and target affinity.
Synthesis and Chemical Reactions
Optimization Challenges
Key parameters affecting yield and purity include:
-
Temperature: Excess heat during amidation risks decomposition of the thiazole ring.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.
-
Catalysts: Use of HOBt (Hydroxybenzotriazole) suppresses racemization during amide bond formation .
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies suggest that the benzothiazole moiety intercalates into DNA, disrupting replication in cancer cells. The diethylaminoethyl side chain could facilitate uptake via endocytosis, targeting overexpressed amine receptors in tumors .
Table 2: Hypothesized Biological Targets
| Target | Proposed Mechanism |
|---|---|
| DNA Topoisomerase II | Inhibition of DNA replication |
| EGFR Kinase | Competitive ATP binding |
| Bacterial Gyrase B | Blockage of DNA supercoiling |
Neuropharmacological Applications
Structurally analogous compounds modulate acetylcholine esterase (AChE) and NMDA receptors, implying potential in treating neurodegenerative diseases. The acetyl group may serve as a bioisostere for phosphate groups, enhancing blood-brain barrier penetration .
Stability and Reactivity
pH-Dependent Stability
The compound’s protonatable amines (pKa ≈ 8–10) render it stable under acidic conditions but prone to dealkylation in alkaline environments. Accelerated stability studies (40°C/75% RH) indicate a shelf life of >24 months when stored desiccated .
Degradation Pathways
Primary degradation products include:
-
N-Deethylation: Loss of ethyl groups from the diethylaminoethyl chain.
-
Hydrolysis of Acetyl: Formation of free carboxylic acid under prolonged aqueous exposure.
Analytical Characterization
HPLC Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 12.3 minutes, confirming >98% purity. Mass spectrometry (ESI+) shows the expected [M+H]⁺ peak at m/z 446.01 .
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume